(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Chiral Purity Optical Rotation Quality Control

Procuring the correct (R)-(+)-enantiomer (CAS 19342-01-9) is mandatory for stereochemical integrity. The racemic mixture (CAS 2449-49-2) offers zero optical rotation and no enantioselectivity, while the (S)-(-)-enantiomer (CAS 17279-31-1) yields opposite absolute configuration, risking inactive or toxic products. This (R)-(+)-enantiomer with ≥98% purity and ≥99% ee ensures predictable stereochemical outcomes in chiral sulfoxide synthesis, η⁶-arene chromium complex-mediated catalysis, and API manufacturing. Validate specifications upfront to avoid costly re-synthesis.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 19342-01-9
Cat. No. B102582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-N,N-Dimethyl-1-phenylethylamine
CAS19342-01-9
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N(C)C
InChIInChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1
InChIKeyBVURNMLGDQYNAF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9)? Procurement-Ready Technical Profile


(R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9) is a chiral tertiary amine belonging to the substituted phenethylamine class [1]. With the molecular formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol, this compound exists as a colorless to light yellow liquid at ambient temperature . It is structurally characterized by a phenyl group attached to an ethylamine backbone bearing a dimethylamino substituent and a chiral center at the α-carbon, which imparts its characteristic (R)-(+) optical activity [2]. Commercially, it is available in purities ranging from 97% to ≥99%, with specific optical rotation values precisely defined to confirm enantiomeric identity .

Why Generic Substitution of (R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9) Carries Significant Scientific and Economic Risk


Generic substitution with the racemic mixture (CAS 2449-49-2) or the opposite (S)-(-)-enantiomer (CAS 17279-31-1) is scientifically invalid and often economically detrimental for applications requiring stereochemical integrity [1]. The racemic mixture (ee = 0%) possesses no net optical rotation and cannot direct stereochemical outcomes in asymmetric synthesis, leading to zero enantioselectivity in product formation . The (S)-(-)-enantiomer, while chiral, induces the opposite absolute configuration in reaction products, potentially yielding pharmacologically inactive or even toxic compounds in drug synthesis [2]. Procurement of the wrong enantiomer or a racemate requires costly, often inefficient, downstream chiral resolution or, more commonly, complete re-synthesis, making specification compliance mandatory from the outset [3].

Product-Specific Quantitative Evidence Guide for (R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9)


Optical Rotation as a Definitive Identifier: (R)-(+) Enantiomer vs. Racemate

The (R)-(+)-enantiomer exhibits a specific optical rotation ([α]²⁰/D) of +50.2° (c = 1, methanol), whereas the racemic mixture (CAS 2449-49-2) shows zero net optical rotation . This quantitative distinction serves as a primary and unequivocal identification criterion, confirming the presence of a single, non-racemic enantiomer [1].

Chiral Purity Optical Rotation Quality Control

Quantified Enantiomeric Purity: Enantiomeric Excess (ee) ≥99%

High-grade commercial specifications for (R)-(+)-N,N-Dimethyl-1-phenylethylamine require an enantiomeric excess (ee) of ≥99%, meaning the (R)-enantiomer constitutes at least 99.5% of the total amine content, with the (S)-enantiomer present at ≤0.5% . This contrasts sharply with unrefined synthetic products or racemic mixtures (ee = 0%) and ensures minimal racemic background interference in stereodifferentiating reactions .

Enantiomeric Excess Stereochemical Integrity Asymmetric Synthesis

Diastereoselective Oxidation: Achieving Up to 48% Diastereomeric Excess (de) in Chiral Sulfoxide Synthesis

In ortho-sulfenylation and subsequent oxidation of N,N-dimethyl-1-phenylethylamine, the use of the chiral (R)-(+)-enantiomer as the starting material enables diastereoselective formation of chiral sulfoxides. Optimization with sodium perborate as the oxidant yielded the highest diastereomeric excess (de), reaching up to 48% . This is a direct consequence of the chiral auxiliary's ability to transfer its stereochemical information to a new prochiral center, a capability absent in the racemic or achiral amine counterparts [1].

Diastereoselectivity Chiral Auxiliary ortho-Lithiation

Enantioselective Catalysis: Directing Diethylzinc Addition to Aldehydes

Chiral aminoalcohol ligands derived from (R)-N,N-dimethyl-1-phenylethylamine catalyze the enantioselective addition of diethylzinc to benzaldehyde, producing optically active secondary alcohols [1]. While the specific enantiomeric excess (ee) values for this exact derivative were not detailed in the accessible abstract, the study establishes a clear class-level inference: the (R)-configured amine is an essential structural element for achieving non-racemic product formation . In contrast, analogous ligands derived from the (S)-enantiomer or achiral amines produce the opposite enantiomer or a racemate, respectively .

Asymmetric Catalysis Chiral Ligand Enantioselectivity

Chemical Purity Specifications: ≥99% Assay for Reproducible Research

Premium commercial grades of (R)-(+)-N,N-Dimethyl-1-phenylethylamine are available with a chemical purity assay of ≥99%, as certified by GC, NMR, or nonaqueous titration . This high purity level minimizes side reactions from unidentified impurities that can plague research reproducibility and lower yields in multi-step syntheses. While 97-98% purity grades are also common and suitable for many applications, the ≥99% specification provides an added layer of assurance for sensitive reactions or final-step pharmaceutical intermediate preparation .

Chemical Purity Quality Assurance Reproducibility

Validated Research and Industrial Application Scenarios for (R)-(+)-N,N-Dimethyl-1-phenylethylamine (CAS 19342-01-9)


Asymmetric Synthesis of Chiral Sulfoxides and Phosphine Ligands

The compound is the definitive starting material for the synthesis of chiral sulfoxides via directed ortho-lithiation, achieving up to 48% diastereomeric excess . It also serves as a precursor to η⁶-arene chromium tricarbonyl complexes, which are key intermediates in the preparation of chiral 1,3-diphosphane ligands for enantioselective catalysis [1].

Construction of Chiral Ligand Libraries for Enantioselective Catalysis

Derivatives such as delta-(1-phenethyl)aminoalcohols, synthesized from the (R)-enantiomer, are effective chiral ligands for the catalytic asymmetric addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction [2]. The (R)-configuration is essential for achieving the desired product enantiomer.

Pharmaceutical Intermediate with Mandated Stereochemical Purity

The compound's high enantiomeric excess (≥99% ee) qualifies it as a chiral building block for active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity and safety . Its use as a resolving agent for racemic mixtures is also documented [3].

Analytical Method Development and Chiral Recognition Studies

Its well-defined optical rotation (+50.2° in methanol) and ability to form diastereomeric complexes make it a useful chiral auxiliary in analytical chemistry for the separation and identification of enantiomers via techniques like ENDOR spectroscopy [4].

Technical Documentation Hub

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